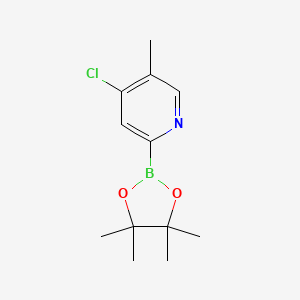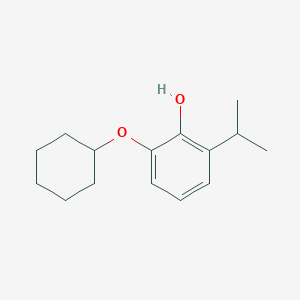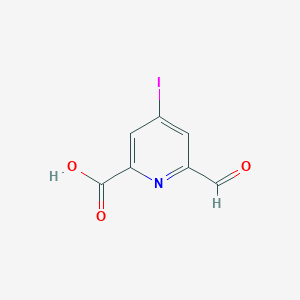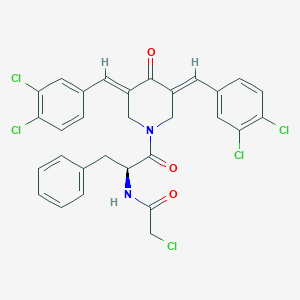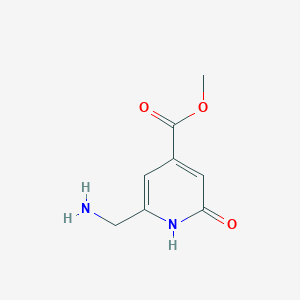
Methyl 2-(aminomethyl)-6-hydroxyisonicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(aminomethyl)-6-hydroxyisonicotinate is a chemical compound with a unique structure that includes an aminomethyl group and a hydroxy group attached to an isonicotinate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(aminomethyl)-6-hydroxyisonicotinate can be achieved through several methods. One common approach involves the reaction of 2-(aminomethyl)-6-hydroxyisonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs at room temperature and yields the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of environmentally friendly catalysts and solvents is also emphasized to adhere to green chemistry principles .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(aminomethyl)-6-hydroxyisonicotinate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles such as sodium azide (NaN₃) can be employed for substitution reactions.
Major Products
Oxidation: Formation of methyl 2-(aminomethyl)-6-oxoisonicotinate.
Reduction: Formation of methyl 2-(aminomethyl)-6-aminoisonicotinate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(aminomethyl)-6-hydroxyisonicotinate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 2-(aminomethyl)-6-hydroxyisonicotinate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the hydroxy group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-(aminomethyl)-isonicotinate: Lacks the hydroxy group, which may affect its reactivity and biological activity.
Methyl 6-hydroxyisonicotinate: Lacks the aminomethyl group, which may influence its chemical properties and applications.
Uniqueness
Methyl 2-(aminomethyl)-6-hydroxyisonicotinate is unique due to the presence of both the aminomethyl and hydroxy groups.
Eigenschaften
Molekularformel |
C8H10N2O3 |
|---|---|
Molekulargewicht |
182.18 g/mol |
IUPAC-Name |
methyl 2-(aminomethyl)-6-oxo-1H-pyridine-4-carboxylate |
InChI |
InChI=1S/C8H10N2O3/c1-13-8(12)5-2-6(4-9)10-7(11)3-5/h2-3H,4,9H2,1H3,(H,10,11) |
InChI-Schlüssel |
FGRLVJAKHJQDKW-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=O)NC(=C1)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


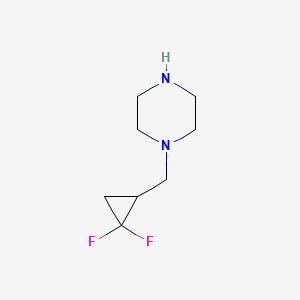

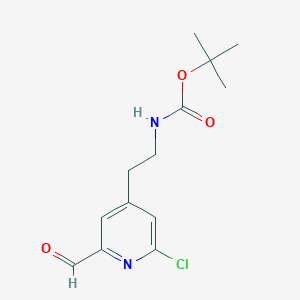
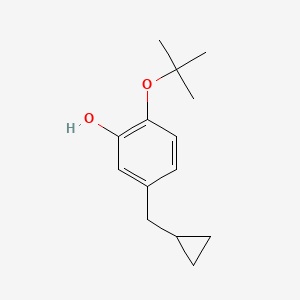
![4-chloro-N-[3-(4-fluorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]benzenecarboxamide](/img/structure/B14854450.png)


